BenchChemオンラインストアへようこそ!

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate

Lipophilicity Drug-likeness Permeability

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6) is a Boc-protected azepane building block bearing a primary aminomethyl group at the 4-position and a methyl substituent at the 3-position. The seven-membered saturated N-heterocyclic core, combined with orthogonal Boc-amine protection, makes this scaffold valuable for medicinal chemistry library synthesis and structure-activity relationship (SAR) exploration.

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 1823776-42-6
Cat. No. B2685891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate
CAS1823776-42-6
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCC1CN(CCCC1CN)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-10-9-15(7-5-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
InChIKeyIDRNXYCTWDYUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6): Procurement-Relevant Physicochemical Profile and Comparator Context


tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6) is a Boc-protected azepane building block bearing a primary aminomethyl group at the 4-position and a methyl substituent at the 3-position [1]. The seven-membered saturated N-heterocyclic core, combined with orthogonal Boc-amine protection, makes this scaffold valuable for medicinal chemistry library synthesis and structure-activity relationship (SAR) exploration [2]. Key computed physicochemical properties include a molecular weight of 242.36 g/mol, XLogP3 of 1.7, topological polar surface area (TPSA) of 55.6 Ų, and one hydrogen bond donor [1].

Why Generic Substitution Fails for tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6): Ring Position and Methylation Matter


Superficially similar N-Boc-azepane aminomethyl building blocks cannot be interchanged without risking divergent downstream molecular properties. The 3-methyl substituent on the azepane ring simultaneously increases computed lipophilicity (XLogP3 = 1.7) relative to the des-methyl analog (XLogP3 = 1.3) [1], introduces a stereocenter absent in non-methylated congeners, and can alter ring conformational preferences that influence target binding [2]. Positional isomers such as the 3-aminomethyl or 5-methyl variants differ in the spatial presentation of the aminomethyl nucleophile, directly impacting the geometry of derivatized products. These quantitative and stereochemical distinctions mean that substituting a non-methylated or regioisomeric analog will produce a different lead series with non-transferable SAR [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6) vs. Closest Analogs


Increased Computed Lipophilicity (XLogP3) vs. Non-Methylated Analog Drives Predicted Membrane Permeability

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate exhibits a computed XLogP3 of 1.7, representing a 0.4 log unit increase over the non-methylated analog tert-butyl 4-(aminomethyl)azepane-1-carboxylate (XLogP3 = 1.3), while maintaining an identical TPSA of 55.6 Ų [1]. This combination of elevated lipophilicity without increased polar surface area is predictive of improved passive membrane permeability, a key determinant of oral bioavailability and cellular penetration in drug discovery programs.

Lipophilicity Drug-likeness Permeability

Stereochemical Complexity: Chiral Center at C3 Distinguishes from Achiral Analogs and Enables Enantioselective SAR

The 3-methyl substituent generates a chiral center (C3) that is absent in the non-methylated analog tert-butyl 4-(aminomethyl)azepane-1-carboxylate and in the 3-aminomethyl positional isomer tert-butyl 3-(aminomethyl)azepane-1-carboxylate [1]. This stereocenter allows diastereoselective and enantioselective downstream derivatization. In a class-level example with azepanone cathepsin K inhibitors, the (4S,7R)-7-methyl diastereomer exhibited a Ki,app of 0.041 nM and 89% oral bioavailability in rat, compared to 0.16 nM and 42% for the non-methylated parent—a 4-fold potency gain and 2-fold bioavailability improvement driven solely by methyl stereochemistry [2].

Stereochemistry Chiral pool Enantioselective synthesis

Higher Purity Grade Availability (98%) vs. Standard 95% for Non-Methylated Analog Enables More Reproducible Derivatization

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate is commercially available at 98% purity from LeYan (Product No. 1789640) , compared to the 95% minimum purity specification typical for the non-methylated analog tert-butyl 4-(aminomethyl)azepane-1-carboxylate across multiple vendors . For the 5-methyl positional isomer (CAS 1782491-36-4), the standard commercial purity is also 95% .

Purity Quality control Reproducibility

Molecular Weight Differentiation (242.36 vs. 228.33 g/mol) Alters Physicochemical Property Profile While Retaining Favorable TPSA

The target compound has a molecular weight of 242.36 g/mol versus 228.33 g/mol for the non-methylated and 3-aminomethyl positional isomers, a difference of 14.03 g/mol corresponding precisely to one methylene group [1]. Despite the higher molecular weight, the TPSA remains constant at 55.6 Ų, the hydrogen bond donor count stays at 1, and the hydrogen bond acceptor count remains at 3. This means the compound adds lipophilic mass without sacrificing the favorable polarity characteristics required for CNS drug-likeness (typically TPSA < 90 Ų, HBD ≤ 3) [2].

Molecular weight Drug-likeness Physicochemical profile

Optimal Research and Procurement Scenarios for tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS 1823776-42-6)


Medicinal Chemistry: Exploration of Stereochemistry-Dependent SAR on Seven-Membered Nitrogen Heterocycles

The C3 stereocenter enables systematic investigation of how methyl configuration affects target binding. As demonstrated with azepanone cathepsin K inhibitors, a single methyl substituent can produce a 4-fold gain in enzymatic potency (Ki,app from 0.16 nM to 0.041 nM) and a 2-fold improvement in oral bioavailability . Researchers synthesizing chiral azepane-containing leads should procure the 3-methyl variant to access this stereochemical dimension, which is absent in the non-methylated analog (CAS 1369353-14-9) [1].

Parallel Library Synthesis: Enhanced Lipophilicity Scaffold for CNS-Penetrant Compound Collections

With an XLogP3 of 1.7 (vs. 1.3 for the des-methyl analog) and a favorable TPSA of 55.6 Ų within CNS drug-like space , this building block is suited for generating compound libraries targeting CNS receptors and enzymes. The Boc group allows straightforward N-deprotection for subsequent diversification, while the 4-aminomethyl handle provides a nucleophilic attachment point for amide bond formation, reductive amination, or urea synthesis [1].

Fragment-Based Drug Discovery: Higher Molecular Complexity Fragment with Balanced Physicochemical Profile

At 242.36 g/mol with 17 heavy atoms, this compound sits at the upper boundary of fragment size while maintaining excellent ligand efficiency potential. The combination of increased lipophilicity (ΔXLogP3 = +0.4 over des-methyl) and unchanged TPSA offers a fragment with enhanced protein-binding potential relative to simpler azepane fragments, as predicted by the higher calculated logP without polar surface area penalty .

Process Chemistry: Building Block for Late-Stage Functionalization with Higher Purity Specification

The 98% purity grade available from select vendors reduces the need for pre-reaction purification and minimizes the risk of side products from amine-containing impurities. This is particularly valuable in multi-step syntheses of candidate molecules destined for in vivo pharmacological profiling, where impurity carry-through can confound toxicology and efficacy readouts.

Quote Request

Request a Quote for tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.